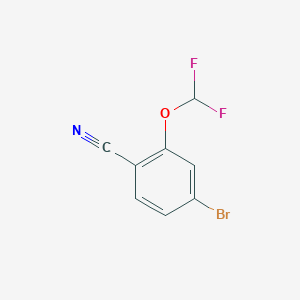

4-Bromo-2-(difluoromethoxy)benzonitrile

Description

The exact mass of the compound 4-Bromo-2-(difluoromethoxy)benzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Bromo-2-(difluoromethoxy)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-(difluoromethoxy)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2-(difluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF2NO/c9-6-2-1-5(4-12)7(3-6)13-8(10)11/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBXXMNAPNXRKPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)OC(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261494-95-4 | |

| Record name | 4-bromo-2-(difluoromethoxy)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Strategic Building Block for Modern Drug Discovery

An In-Depth Technical Guide to 4-Bromo-2-(difluoromethoxy)benzonitrile

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine is a paramount tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Within this space, 4-Bromo-2-(difluoromethoxy)benzonitrile (CAS No. 1261494-95-4) has emerged as a particularly valuable synthetic intermediate. Its molecular architecture is distinguished by three key functional motifs: a versatile aryl bromide, a synthetically tractable nitrile group, and the critically important difluoromethoxy (-OCF₂H) substituent. This combination makes it a powerful scaffold for generating novel molecular entities with enhanced drug-like properties.

This technical guide offers an in-depth exploration of 4-Bromo-2-(difluoromethoxy)benzonitrile, designed for researchers, medicinal chemists, and drug development professionals. We will dissect the unique physicochemical contributions of the difluoromethoxy group, outline logical synthetic pathways, detail its reactivity in key cross-coupling reactions, and provide a framework for its application in discovery programs.

The Difluoromethoxy Group: A Unique Modulator of Physicochemical Properties

The difluoromethoxy (-OCF₂H) group is not merely an alternative to the more common methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) groups; it possesses a unique constellation of properties that provides medicinal chemists with a nuanced tool for molecular engineering.[1]

-

Metabolic Stability: A primary advantage of the -OCF₂H group is its enhanced metabolic stability.[2] The strong carbon-fluorine bonds are resistant to oxidative metabolism, particularly cleavage by cytochrome P450 enzymes, which can block common metabolic pathways like O-demethylation and extend a drug's in-vivo half-life.[1]

-

Lipophilic Hydrogen Bond Donor: The hydrogen atom of the difluoromethoxy group is sufficiently acidic to act as a hydrogen bond donor. This rare combination of lipophilicity and hydrogen-bonding capacity allows it to serve as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups, potentially preserving critical interactions with biological targets while improving membrane permeability and metabolic resilience.[2][3]

-

Modulated Lipophilicity: The -OCF₂H group moderately increases lipophilicity, typically measured as logP. Its effect is intermediate between the methoxy and trifluoromethoxy groups, granting chemists finer control over a compound's solubility and permeability profile.[2]

-

Electronic Influence: As a weakly electron-withdrawing group, the difluoromethoxy substituent can influence the pKa of adjacent functional groups.[1] This modulation can be strategically employed to optimize the ionization state of a molecule at physiological pH, thereby affecting target engagement, solubility, and absorption.

| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Trifluoromethoxy (-OCF₃) |

| Hansch π Value (Lipophilicity) | -0.02 | +0.49 | +1.04 |

| Hydrogen Bond Capability | Acceptor Only | Donor & Acceptor | Acceptor Only |

| Metabolic Stability | Low (Susceptible to O-dealkylation) | High | Very High |

| Electronic Effect (Hammett σp) | -0.27 (Donating) | +0.14 (Weakly Withdrawing) | +0.35 (Withdrawing) |

Proposed Synthesis Pathway

While multiple proprietary routes may exist, a logical and scalable synthesis of 4-Bromo-2-(difluoromethoxy)benzonitrile can be conceptualized starting from the readily available 4-bromo-2-hydroxybenzonitrile. The key transformation is the O-difluoromethylation of the phenolic hydroxyl group.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: O-Difluoromethylation

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromo-2-hydroxybenzonitrile (1.0 eq) and a suitable base such as potassium carbonate (2.0-3.0 eq).

-

Solvent Addition: Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) to create a slurry.

-

Reagent Addition: Introduce the difluoromethylating agent. A common and effective method involves bubbling chlorodifluoromethane (ClCF₂H) gas through the reaction mixture or adding a liquid reagent like ethyl 2-bromo-2,2-difluoroacetate.

-

Reaction Conditions: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final product.

Synthetic Utility: A Scaffold for Molecular Elaboration

The true power of 4-Bromo-2-(difluoromethoxy)benzonitrile lies in its capacity for diversification through well-established chemical transformations, primarily leveraging the reactivity of the aryl bromide.

Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond is an ideal handle for forming new carbon-carbon and carbon-heteroatom bonds using palladium catalysis. This allows for the systematic and predictable installation of a wide array of functional groups and molecular fragments.

1. Suzuki-Miyaura Coupling: This reaction is a cornerstone of modern organic synthesis, used to form C-C bonds between the aryl bromide and an organoboron reagent (e.g., a boronic acid or ester).[4] It is exceptionally versatile for creating biaryl structures, which are prevalent in pharmaceuticals.[5][6]

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.

General Protocol for Suzuki-Miyaura Coupling:

-

Setup: In an inert atmosphere (N₂ or Ar), combine 4-Bromo-2-(difluoromethoxy)benzonitrile (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq) in a reaction vessel.

-

Solvent: Add a solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol.

-

Reaction: Heat the mixture (e.g., to 80-110 °C) and stir until reaction completion is confirmed by analytical methods.

-

Work-up & Purification: After cooling, perform an aqueous work-up, extract with an organic solvent, and purify the product via column chromatography.

2. Sonogashira Coupling: This reaction enables the direct coupling of the aryl bromide with a terminal alkyne, providing a straightforward route to aryl alkynes.[7][8] These products are valuable intermediates themselves or can be integral parts of the final molecular target, often used to introduce rigidity or act as linkers.[9]

Caption: Catalytic cycle for the Sonogashira cross-coupling.

General Protocol for Sonogashira Coupling:

-

Setup: Under an inert atmosphere, charge a flask with 4-Bromo-2-(difluoromethoxy)benzonitrile (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

-

Solvent and Reagents: Dissolve the solids in a suitable solvent such as THF or DMF. Add an amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 eq), followed by the terminal alkyne (1.1-1.5 eq).

-

Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.[10]

-

Work-up & Purification: Filter the reaction mixture to remove amine salts, concentrate the filtrate, and purify the residue by column chromatography.

Application in Drug Discovery Workflow

The synthetic versatility of 4-Bromo-2-(difluoromethoxy)benzonitrile makes it an ideal starting point for lead optimization campaigns. It allows for the rapid generation of analog libraries to build structure-activity relationships (SAR).

Caption: Workflow for lead optimization using the target scaffold.

Safety and Handling

As with any laboratory chemical, 4-Bromo-2-(difluoromethoxy)benzonitrile should be handled with appropriate care. Based on data for structurally similar compounds like 4-bromo-2-fluorobenzonitrile, the following precautions are advised:[11][12]

-

Hazards: May be harmful if swallowed, inhaled, or in contact with skin.[12][13] Causes skin and serious eye irritation.[12][13]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[13] Avoid formation of dust and aerosols.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

4-Bromo-2-(difluoromethoxy)benzonitrile is more than just an intermediate; it is a strategically designed building block that provides a direct entry point to novel chemical matter. The difluoromethoxy group offers a sophisticated means to enhance metabolic stability and fine-tune physicochemical properties, while the aryl bromide serves as a reliable anchor for diversification via robust cross-coupling chemistries. For research scientists and drug development professionals, this compound represents a powerful and efficient tool for accelerating the discovery of next-generation therapeutics.

References

- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.

- The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry.

- Difluoromethylation Chemistry: A Strategic Tool for Next-Gener

- US7595417B2 - Cyanation of arom

- How to prepare 4-Bromo-2-(trifluoromethyl)benzonitrile? - Guidechem.

- The Indispensable Role of 4-Bromo-2-fluorobenzonitrile in Modern Chemical Synthesis.

- Sonogashira coupling - Wikipedia.

- Application Notes and Protocols: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Deriv

- Sonogashira Coupling - SynArchive.

- 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 - PubChem.

- Chemical Safety Data Sheet MSDS / SDS - 4-bromo-2,5-difluorobenzonitrile - ChemicalBook.

- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv

- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Prec

- C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC.

- Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor - ThalesNano.

- Suzuki Coupling - Organic Chemistry Portal.

- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.

- 4-Bromo-2-fluorobenzonitrile | 105942-08-3 - MilliporeSigma.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 6. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. synarchive.com [synarchive.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-Bromo-2-fluorobenzonitrile | 105942-08-3 [sigmaaldrich.com]

- 13. chemicalbook.com [chemicalbook.com]

4-Bromo-2-(difluoromethoxy)benzonitrile molecular weight

Executive Summary

This technical guide provides an in-depth characterization of 4-Bromo-2-(difluoromethoxy)benzonitrile (CAS: 1261494-95-4) .[1] While often cataloged simply by its average molecular weight, the presence of a bromine atom and a difluoromethoxy group necessitates a more rigorous analysis for accurate identification in drug discovery and agrochemical development. This compound serves as a critical bioisostere scaffold, where the difluoromethoxy (-OCHF

Physicochemical Characterization & Molecular Weight Analysis

For researchers utilizing Mass Spectrometry (MS) for quality control or metabolite tracking, relying on the "Average Molecular Weight" is insufficient due to the unique isotopic signature of Bromine.

Molecular Weight Data

| Parameter | Value | Technical Context |

| Molecular Formula | C | Core scaffold |

| Average Molecular Weight | 248.03 g/mol | Used for stoichiometry/molar calculations.[1] |

| Monoisotopic Mass ( | 246.9448 Da | The primary peak (M) in High-Res MS.[1] |

| Isotopic Mass ( | 248.9427 Da | The secondary peak (M+2). |

| Exact Mass Ratio (M : M+2) | ~1 : 1 | Diagnostic Signature: The M+2 peak intensity will be approx. 98% of the M peak. |

Isotopic Distribution Logic (Mass Spec Validation)

In any self-validating protocol, the presence of the 1:1 doublet in the mass spectrum confirms the presence of the Bromine atom. The difluoromethoxy group adds a specific mass defect but does not significantly alter the isotopic pattern.

Figure 1: Mass Spectrometry Logic Flow. The nearly equal abundance of 79Br and 81Br creates a distinct "doublet" signature essential for confirming product identity.

Structural Identification (NMR)

To validate the synthesis of this compound, Nuclear Magnetic Resonance (NMR) must confirm the presence of the unique difluoromethoxy proton (

-

H NMR (400 MHz, CDCl

-

6.60 (t,

- 7.45 - 7.60 (m, 3H, Aromatic protons).

-

6.60 (t,

-

F NMR (376 MHz, CDCl

-

-82.0 (d,

-

-82.0 (d,

Synthesis Strategy

Objective: Synthesize 4-Bromo-2-(difluoromethoxy)benzonitrile from commercially available precursors. Primary Route: O-Difluoromethylation of 4-bromo-2-hydroxybenzonitrile.[1]

Reaction Mechanism & Protocol

The most robust method involves the generation of difluorocarbene (:CF

Reagents:

-

Substrate: 4-Bromo-2-hydroxybenzonitrile.

-

Difluorocarbene Source: Sodium chlorodifluoroacetate (ClCF

COONa) or Diethyl (bromodifluoromethyl)phosphonate. -

Base: Potassium Carbonate (K

CO -

Solvent: DMF or NMP (Polar aprotic solvents favor the nucleophilic attack).

Step-by-Step Protocol:

-

Charge: To a flame-dried round-bottom flask, add 4-bromo-2-hydroxybenzonitrile (1.0 equiv) and K

CO -

Solvate: Add anhydrous DMF (0.2 M concentration relative to substrate). Stir at Room Temperature (RT) for 15 min to deprotonate the phenol.

-

Addition: Add Sodium chlorodifluoroacetate (2.0 equiv).

-

Heat: Heat the reaction mixture to 90-100°C. Note: High temperature is required to decarboxylate the reagent and generate :CF

. -

Monitor: Track by TLC/LC-MS. The starting phenol (polar) will disappear, and a less polar spot (product) will appear.

-

Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine (3x) to remove DMF. Dry over Na

SO -

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Figure 2: Synthetic Workflow.[1] The pathway relies on the in-situ generation of difluorocarbene to alkylate the phenolic oxygen.[1]

Handling, Stability, and Safety (GHS)[1]

As a nitrile and halogenated aromatic, this compound requires standard chemical hygiene.

-

Hazard Statements:

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). While nitriles are generally stable, the difluoromethoxy group is stable to acid/base but can degrade under extreme hydrolytic conditions.

-

Solubility: Highly soluble in DMSO, Methanol, DCM, and Ethyl Acetate. Insoluble in water.

References

- Hu, J., Zhang, W., & Ni, C. (2014). Synthesis of Difluoromethyl Ethers: Difluoromethylation of Phenols. Chemical Reviews. (Contextual grounding for synthesis method).

-

PubChem. (2025).[2][4] Compound Summary: 4-Bromo-2-fluorobenzonitrile (Analogous Structure Data). Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. 4-Bromo-2,6-difluorobenzonitrile | C7H2BrF2N | CID 2756916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. synquestlabs.com [synquestlabs.com]

- 6. chemicalbook.com [chemicalbook.com]

4-Bromo-2-(difluoromethoxy)benzonitrile solubility data

An In-depth Technical Guide to the Solubility Profile of 4-Bromo-2-(difluoromethoxy)benzonitrile

Abstract

Introduction: Solubility as a Cornerstone of a Molecule's Viability

In the landscape of drug discovery and development, aqueous solubility is a fundamental physicochemical property that dictates the trajectory of a candidate molecule.[1] A compound's ability to dissolve in aqueous media is a prerequisite for absorption and distribution in vivo, and insufficient solubility can lead to poor bioavailability, misleading structure-activity relationship (SAR) data, and ultimately, costly late-stage failures.[2]

4-Bromo-2-(difluoromethoxy)benzonitrile is a synthetic intermediate that combines several key structural motifs: a lipophilic brominated aromatic ring, a polar nitrile group, and the increasingly important difluoromethoxy (-OCF₂H) moiety. The strategic incorporation of the -OCF₂H group is a modern medicinal chemistry tactic used to modulate metabolic stability, lipophilicity, and target engagement.[3] This group is particularly fascinating as it can act as a lipophilic hydrogen bond donor, a rare characteristic that allows it to serve as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, potentially improving metabolic stability while preserving key interactions.[4][5][6] Understanding the solubility of the parent molecule is therefore the first critical step in harnessing its potential for creating effective and bioavailable end-products.

Physicochemical Profile and Structural Considerations

The solubility of 4-Bromo-2-(difluoromethoxy)benzonitrile is a direct consequence of its molecular structure. A comprehensive analysis of its constituent parts allows for a qualitative prediction of its behavior.

| Property | Value / Description | Source |

| Molecular Formula | C₈H₄BrF₂NO | [7] |

| Molecular Weight | 248.02 g/mol | [7] |

| Appearance | Typically a white to off-white solid. | |

| Key Functional Groups | 4-Bromo: Increases molecular weight and lipophilicity. | |

| 2-(difluoromethoxy): Moderately increases lipophilicity (context-dependent) and acts as a weak hydrogen bond donor.[4][5] | ||

| Benzonitrile: A polar group that can act as a hydrogen bond acceptor. | ||

| Predicted Lipophilicity (LogP) | The combination of a large lipophilic bromo-aromatic core with the moderately lipophilic -OCF₂H group suggests the compound will have limited aqueous solubility. The polar nitrile offers some counterbalance. |

The interplay between these groups is complex. While the difluoromethoxy group is often used to enhance metabolic stability, its effect on lipophilicity can be counterintuitive; depending on the electronic nature of the aromatic ring, replacing a methoxy group with a difluoromethoxy group can sometimes lead to a decrease in lipophilicity.[5] Therefore, experimental determination is not just recommended, but essential.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the universally recognized gold standard for determining thermodynamic solubility, representing the true equilibrium saturation point of a compound in a solvent.[8][9] The following protocol is a self-validating system designed for accuracy and reproducibility.

Principle

Excess solid compound is agitated in a specific solvent system at a constant temperature until equilibrium is reached. The supernatant is then separated from the undissolved solid and analyzed, typically by High-Performance Liquid Chromatography (HPLC), to quantify the concentration of the dissolved compound.

Materials & Equipment

-

4-Bromo-2-(difluoromethoxy)benzonitrile (analytical grade)

-

Solvents: Deionized Water, Phosphate-Buffered Saline (PBS, pH 7.4), Dimethyl Sulfoxide (DMSO, for stock)

-

Analytical balance (4-decimal place)

-

Thermostatic shaker incubator

-

Calibrated pH meter

-

HPLC system with UV detector and a suitable C18 column

-

Centrifuge with temperature control

-

Low-binding vials (e.g., glass or polypropylene)

-

Syringe filters (e.g., 0.22 µm PVDF)

Step-by-Step Methodology

-

HPLC Calibration Curve Preparation: a. Prepare a 10 mg/mL stock solution of the compound in DMSO. b. Create a series of standards (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/mL) by serially diluting the stock solution in the HPLC mobile phase. c. Inject each standard in triplicate and plot the mean peak area against the known concentration. d. Perform a linear regression. A coefficient of determination (R²) ≥ 0.995 is required for a valid calibration curve.

-

Sample Incubation: a. Add an excess of solid 4-Bromo-2-(difluoromethoxy)benzonitrile to a vial (e.g., 2-5 mg). The visual presence of undissolved solid is critical. b. Add a precise volume of the test solvent (e.g., 1 mL of PBS, pH 7.4). c. Seal the vials and place them in a shaker incubator set to a controlled temperature (e.g., 25°C or 37°C). d. Agitate the samples for 24 to 48 hours. A 48-hour time point is recommended to ensure equilibrium has been reached, especially for crystalline compounds.[8]

-

Sample Processing and Analysis: a. After incubation, allow the vials to rest to let the solid settle. b. Centrifuge the vials at high speed (e.g., 14,000 rpm for 20 minutes) at the same temperature as incubation to pellet all undissolved material. c. Carefully withdraw an aliquot of the clear supernatant. d. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates. Self-validation step: Check for compound adsorption to the filter by comparing filtered vs. unfiltered standards.[8] e. Dilute the filtered supernatant with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve. f. Inject the diluted sample into the HPLC and record the peak area.

-

Quantification and Reporting: a. Using the regression equation from the calibration curve, calculate the concentration of the diluted sample. b. Multiply by the dilution factor to determine the final solubility in the original solvent. c. Report the result in standard units (e.g., µg/mL or µM). The experiment must be performed with at least n=3 replicates. d. Self-validation step: After the experiment, the remaining solid should be analyzed (e.g., by XRPD or DSC) to confirm that the solid form has not changed during the experiment (e.g., from an anhydrate to a hydrate).[8]

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Strategic Implications in Drug Development

The measured solubility value of 4-Bromo-2-(difluoromethoxy)benzonitrile is not merely a number; it is a critical decision-making parameter.

-

For Medicinal Chemists: If solubility is low (<10 µM), it may trigger a lead optimization effort to introduce more polar groups or modulate lipophilicity without sacrificing potency.

-

For Formulation Scientists: Poor solubility necessitates the exploration of enabling formulation technologies, such as creating amorphous solid dispersions, using lipid-based delivery systems, or employing particle size reduction techniques like nanomilling.[2] The choice depends on the compound's other properties, like its melting point and LogP.

-

For Process Chemists: Solubility in various organic solvents will dictate the choice of systems for reaction, purification, and crystallization, directly impacting yield, purity, and final solid form.

Logical Approach to Addressing Poor Solubility

If experimental results confirm low aqueous solubility, a systematic approach is required. The following decision tree illustrates the logical flow from problem identification to potential solutions.

Caption: Decision-making framework for addressing poor drug candidate solubility.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Bromo-2-(difluoromethoxy)benzonitrile must be consulted, related halogenated benzonitriles are generally classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[10][11]

Standard Handling Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[11]

-

Handling Practices: Avoid breathing dust, fume, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Wash hands and skin thoroughly after handling.[10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]

References

-

Bermejo, M., & Avdeef, A. (2014). A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. PubMed. [Link]

-

Mercado, G. (2019). New horizons in small molecule solubility screening. Drug Target Review. [Link]

-

Wasan, E., & Luner, P. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]

-

Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

-

Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

-

MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Al-Aboudi, A., et al. (2020). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry. [Link]

-

PubChem. (n.d.). 4-Bromo-2-fluorobenzonitrile. [Link]

-

University of Nebraska–Lincoln. (n.d.). Improved Potency of Drugs and Pesticides via Novel Difluoromethylation Methods. [Link]

-

PubChem. (n.d.). 4-Bromo-2,6-difluorobenzonitrile. [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzonitrile, 4-bromo- (CAS 623-00-7). [Link]

Sources

- 1. drugtargetreview.com [drugtargetreview.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Technology - Improved Potency of Drugs and Pesticides via Novel Difluoromethylation Methods [uc.technologypublisher.com]

- 7. 1261494-95-4 | MFCD18390880 | 4-Bromo-2-(difluoromethoxy)benzonitrile [aaronchem.com]

- 8. raytor.com [raytor.com]

- 9. asianpubs.org [asianpubs.org]

- 10. synquestlabs.com [synquestlabs.com]

- 11. echemi.com [echemi.com]

- 12. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Spectral Analysis of 4-Bromo-2-(difluoromethoxy)benzonitrile

Introduction

4-Bromo-2-(difluoromethoxy)benzonitrile is a substituted aromatic compound with significant potential as a building block in the synthesis of novel pharmaceuticals and advanced materials. Its unique combination of a bromine atom, a nitrile group, and a difluoromethoxy moiety imparts specific chemical properties that are of great interest in drug development and materials science. The precise structural confirmation and purity assessment of this molecule are paramount for its application in any synthetic pathway.

This guide provides a comprehensive overview of the analytical techniques used to characterize 4-Bromo-2-(difluoromethoxy)benzonitrile, focusing on Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As direct experimental data for this specific compound is not aggregated in public spectroscopic databases, this document synthesizes predictive data based on established principles of spectroscopy and analysis of structurally analogous compounds. This approach mirrors the real-world workflow of a research scientist when encountering a novel substance, providing not just data, but the rationale behind its interpretation.

The following sections detail the theoretical underpinnings of each technique, the predicted spectral data for the target molecule, standardized experimental protocols for data acquisition, and the logical framework for spectral interpretation.

Chemical Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectral data, the following standardized numbering scheme for the atoms of 4-Bromo-2-(difluoromethoxy)benzonitrile will be used throughout this guide.

Caption: Structure of 4-Bromo-2-(difluoromethoxy)benzonitrile with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can gather detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environments (chemical shift), and their neighboring protons (spin-spin coupling).

-

Aromatic Region (7.0-8.0 ppm): The three protons on the aromatic ring (H3, H5, H6) will appear in this region.[1][2][3][4] Their specific shifts are influenced by the electron-withdrawing nature of the nitrile and bromine substituents and the electron-donating character of the difluoromethoxy group.

-

H6: This proton is ortho to the electron-donating -OCHF₂ group and will likely be the most shielded (furthest upfield) of the aromatic protons. It will appear as a doublet, coupled to H5.

-

H5: This proton is meta to the -OCHF₂ and ortho to the bromine. It will appear as a doublet of doublets, coupled to both H6 and H3.

-

H3: This proton is ortho to the bromine and meta to the nitrile group. It will likely be the most deshielded (furthest downfield) and will appear as a doublet, coupled to H5.

-

-

Difluoromethoxy Proton (6.5-7.0 ppm): The single proton on the -OCHF₂ group (H8) is highly characteristic. It will be significantly deshielded due to the adjacent oxygen and two fluorine atoms. Its signal will appear as a triplet due to coupling with the two equivalent fluorine nuclei (²J-H,F). A typical coupling constant for this interaction is large, around 72-74 Hz.[5]

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Aromatic | ~7.8 | d | ~2 | H3 |

| Aromatic | ~7.6 | dd | ~8, ~2 | H5 |

| Aromatic | ~7.3 | d | ~8 | H6 |

| Difluoromethoxy | ~6.6 | t | ~72.4 | H8 (-OCHF₂) |

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are spread over a much wider range than in ¹H NMR, making it easier to resolve individual carbon signals.[6]

-

Nitrile Carbon (115-120 ppm): The carbon of the C≡N group typically appears in this region.

-

Aromatic Carbons (110-155 ppm): The six carbons of the benzene ring will have distinct signals.

-

C2 (-OCHF₂): This carbon, directly attached to the electronegative oxygen, will be significantly deshielded.

-

C4 (-Br): The carbon bearing the bromine atom will also be shifted, though the "heavy atom effect" can sometimes cause unexpected shielding.

-

C1 (-CN): This carbon's shift will be influenced by the attached nitrile group.

-

C3, C5, C6: These carbons, bonded to hydrogen, will appear in the typical aromatic region.

-

-

Difluoromethoxy Carbon (110-120 ppm): The carbon of the -OCHF₂ group (C8) has a highly diagnostic signal. It will appear as a triplet due to the large one-bond coupling to the two fluorine atoms (¹J-C,F), which can be in the range of 250-280 Hz.[5][7]

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity (¹⁹F coupled) | Coupling Constant (J, Hz) | Assignment |

| Aromatic | ~155 | s | - | C2 |

| Aromatic | ~135 | s | - | C5 |

| Aromatic | ~130 | s | - | C3 |

| Aromatic | ~125 | s | - | C4 |

| Aromatic | ~118 | s | - | C6 |

| Nitrile | ~116 | s | - | C7 (-CN) |

| Difluoromethoxy | ~114 | t | ~260 | C8 (-OCHF₂) |

| Aromatic | ~110 | s | - | C1 |

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃).

Experimental Protocol: NMR Data Acquisition

The causality behind this protocol is to ensure a homogeneous, contaminant-free sample at an appropriate concentration for optimal signal detection and resolution.

-

Sample Preparation: Weigh approximately 10-20 mg of 4-Bromo-2-(difluoromethoxy)benzonitrile into a clean, dry vial.[8][9]

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), using a clean glass pipette. CDCl₃ is chosen for its excellent solubilizing power for a wide range of organic compounds and its single residual solvent peak, which is easily identifiable.[10]

-

Dissolution: Gently agitate the vial to ensure the sample is fully dissolved.

-

Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[11][12]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent, shim the magnetic field to optimize homogeneity, and tune the probe for both ¹H and ¹³C frequencies.

-

Data Acquisition: Acquire the ¹H spectrum (typically 16-32 scans) followed by the proton-decoupled ¹³C spectrum (which may require several hundred to a few thousand scans for adequate signal-to-noise).

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Characteristic Vibrational Frequencies

Each functional group has a characteristic absorption frequency range. For 4-Bromo-2-(difluoromethoxy)benzonitrile, the following absorptions are expected:

-

Nitrile (C≡N) Stretch: This is a very strong and sharp absorption, typically found in the 2260-2220 cm⁻¹ region. For aromatic nitriles, conjugation can lower the frequency slightly.[13][14] This is often the most diagnostic peak in the spectrum.

-

Aromatic C-H Stretch: Aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[15]

-

Aromatic C=C Stretch: The stretching of the carbon-carbon bonds within the benzene ring gives rise to a series of absorptions in the 1600-1450 cm⁻¹ region.

-

C-O-C Stretch: The ether linkage of the difluoromethoxy group will exhibit stretching vibrations, typically in the 1300-1000 cm⁻¹ region.

-

C-F Stretch: Carbon-fluorine bonds produce very strong absorptions, usually found in the 1200-1000 cm⁻¹ range.

-

C-Br Stretch: The carbon-bromine stretch appears at lower frequencies, typically between 690-515 cm⁻¹, within the fingerprint region of the spectrum.[16][17][18]

| Predicted Frequency (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic |

| 2240 - 2220 | Strong, Sharp | C≡N Stretch | Nitrile |

| 1600 - 1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1300 - 1000 | Strong | C-O-C Stretch | Ether |

| 1200 - 1000 | Very Strong | C-F Stretch | Difluoromethoxy |

| 690 - 515 | Medium-Strong | C-Br Stretch | Aryl Halide |

Table 3: Predicted Characteristic IR Absorption Frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

ATR is the preferred method for acquiring IR spectra of solid or liquid samples due to its simplicity and minimal sample preparation. The choice of ATR over other methods like KBr pellets is driven by speed and the elimination of potential sample contamination or reaction with the matrix.

-

Background Spectrum: Before analyzing the sample, a background spectrum of the clean, empty ATR crystal is recorded. This allows the instrument to subtract absorptions from the air (e.g., CO₂, H₂O) and the crystal itself from the final sample spectrum.

-

Sample Application: A small amount of the solid 4-Bromo-2-(difluoromethoxy)benzonitrile is placed directly onto the surface of the ATR crystal (commonly diamond or zinc selenide).[19][20]

-

Apply Pressure: A pressure arm is lowered onto the sample to ensure firm, uniform contact between the sample and the crystal surface. This is critical for achieving a high-quality spectrum.[21]

-

Data Collection: The IR spectrum is collected, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Cleaning: After analysis, the crystal surface is thoroughly cleaned with an appropriate solvent (e.g., isopropanol or acetone) and a soft tissue.

Caption: Experimental workflow for ATR-FTIR spectroscopy.[22]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, Electron Ionization (EI) is commonly used. In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and often fragment in a predictable manner.

Expected Molecular Ion and Fragmentation Pattern

The mass spectrum of 4-Bromo-2-(difluoromethoxy)benzonitrile will be highly characteristic due to the presence of bromine.

-

Molecular Ion (M⁺) Peak: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks: the M⁺ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br), which will be of almost equal intensity. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule or fragment.

-

Key Fragmentation Pathways: The fragmentation pattern provides a "fingerprint" of the molecule's structure. Common fragmentation pathways for this molecule would include:

-

Loss of Bromine Radical (M - Br): Cleavage of the C-Br bond to lose a bromine radical (•Br) is a very common pathway for brominated aromatic compounds, leading to a significant peak at m/z corresponding to the remaining cation.[23][24]

-

Loss of Difluoromethoxy Radical (M - OCHF₂): Cleavage of the C-O bond could lead to the loss of the •OCHF₂ radical.

-

Loss of CO: Aromatic ethers can undergo rearrangement and lose a neutral carbon monoxide molecule.

-

Loss of HCN: Fragmentation involving the nitrile group can lead to the loss of a neutral hydrogen cyanide molecule.

-

| m/z (Predicted) | Ion Identity | Notes |

| 247 / 249 | [C₈H₄BrF₂NO]⁺ | Molecular ion (M⁺). The 1:1 intensity ratio is key. |

| 168 | [C₈H₄F₂NO]⁺ | Loss of •Br from the molecular ion. |

| 182 / 184 | [C₇H₄BrN]⁺ | Loss of •OCHF₂ from the molecular ion. |

| 154 / 156 | [C₆H₄Br]⁺ | Loss of CO from the [C₇H₄BrN]⁺ fragment. |

Table 4: Predicted Major Ions in the EI Mass Spectrum.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique that separates components of a mixture before they enter the mass spectrometer. It is the ideal method for analyzing volatile and thermally stable compounds like the target molecule.

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[25][26] The sample must be free of non-volatile materials.

-

Injection: Inject a small volume (typically 1 µL) of the solution into the heated GC injection port, where it is rapidly vaporized.[27]

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a long, thin capillary column. The column's stationary phase separates the sample components based on their boiling points and polarity, ensuring that a pure compound enters the mass spectrometer.

-

Ionization and Analysis: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer (typically set to 70 eV for EI). The molecules are ionized and fragmented. The mass analyzer separates the resulting ions based on their m/z ratio, and the detector records their abundance.

-

Data Interpretation: The output consists of a chromatogram (signal intensity vs. retention time) and a mass spectrum for each peak in the chromatogram.

Caption: General workflow for a typical GC-MS analysis.[24]

Conclusion

The structural elucidation of 4-Bromo-2-(difluoromethoxy)benzonitrile relies on a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR provide the fundamental carbon-hydrogen framework, with the characteristic triplet signals from the -OCHF₂ group serving as definitive structural markers. Infrared spectroscopy confirms the presence of key functional groups, most notably the strong, sharp nitrile stretch. Finally, mass spectrometry provides the molecular weight and, crucially, confirms the presence of a single bromine atom through its distinct M/M+2 isotopic pattern, while its fragmentation pattern offers further structural corroboration. Together, these methods provide a self-validating system for the unambiguous identification and characterization of this important chemical entity.

References

-

NIU Department of Chemistry and Biochemistry. Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. [Link]

-

Weizmann Institute of Science. NMR Sample Preparation.[Link]

-

University of York. Preparing an NMR sample. University of York, Chemistry Teaching Labs. [Link]

-

Western University. NMR Sample Preparation. JB Stothers NMR Facility, Department of Chemistry. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide.[Link]

-

Scribd. IR Spectrum Frequency Table.[Link]

-

Preprints.org. Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives.[Link]

-

UniTechLink. Analysis of Infrared spectroscopy (IR).[Link]

-

University of Southern Mississippi. Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. [Link]

-

Emerald Cloud Lab. ExperimentIRSpectroscopy Documentation.[Link]

-

PubMed. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers.[Link]

-

ResearchGate. Experimental workflow of the ATR-FTIR spectroscopy-based method for yeast analysis.[Link]

-

ResearchGate. Spectra and structure of benzonitriles and some of its simple derivatives.[Link]

-

Organomation. GC-MS Sample Preparation.[Link]

-

Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles.[Link]

-

University of Colorado Boulder. IR: alkyl halides. Organic Chemistry at CU Boulder. [Link]

-

Sphinxtooth. Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile.[Link]

-

Taylor & Francis Online. Selective detection of unknown organic bromine compounds...[Link]

-

Université de Genève. Attenuated total reflection infrared (ATR-IR) spectroscopy...[Link]

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table.[Link]

-

Truman State University. GAS CHROMATOGRAPHY / MASS SPECTROMETRY.[Link]

-

Iowa State University. NMR Coupling Constants. Chemical Instrumentation Facility. [Link]

-

Royal Society of Chemistry. Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information.[Link]

-

Astronomy & Astrophysics. Hunting the relatives of benzonitrile: Rotational spectroscopy of dicyanobenzenes.[Link]

-

University of California, Davis. Sample Preparation Guidelines for GC-MS.[Link]

-

ResearchGate. Selective detection of unknown organic bromine compounds...[Link]

-

Bruker. Attenuated Total Reflectance (ATR).[Link]

-

Royal Society of Chemistry. Sample Collection and Preparation: How Do I Get My Sample Ready for GC-MS Analysis?[Link]

-

OUCI. A spectroscopic study of benzonitrile.[Link]

-

Wikipedia. Infrared spectroscopy correlation table.[Link]

-

PubMed. Probing (1)J(C-F) and (n)J(F-F) spin-spin coupling constants for fluoroazines.[Link]

-

Specac Ltd. Interpreting Infrared Spectra.[Link]

-

University of Colorado Boulder. IR Chart.[Link]

-

Oregon State University. 1H NMR Chemical Shift.[Link]

-

Chemistry Steps. 1H NMR Chemical Shift Values Table.[Link]

-

Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy.[Link]

-

ResearchGate. Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the...[Link]

-

Modgraph. Substituent Chemical Shifts in NMR. Part 5.[Link]

-

Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.[Link]

-

ACS Publications. Selective detection of brominated aromatic compounds...[Link]

-

Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy.[Link]

Sources

- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 3. compoundchem.com [compoundchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. rsc.org [rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Probing (1)J(C-F) and (n)J(F-F) spin-spin coupling constants for fluoroazines: an ab initio theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 9. organomation.com [organomation.com]

- 10. publish.uwo.ca [publish.uwo.ca]

- 11. sites.bu.edu [sites.bu.edu]

- 12. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 13. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 16. scribd.com [scribd.com]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 20. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]

- 21. emeraldcloudlab.com [emeraldcloudlab.com]

- 22. researchgate.net [researchgate.net]

- 23. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. uoguelph.ca [uoguelph.ca]

- 26. books.rsc.org [books.rsc.org]

- 27. chemlab.truman.edu [chemlab.truman.edu]

A Senior Application Scientist's Guide to 4-Bromo-2-(difluoromethoxy)benzonitrile for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 4-Bromo-2-(difluoromethoxy)benzonitrile in Modern Medicinal Chemistry

4-Bromo-2-(difluoromethoxy)benzonitrile, with the Chemical Abstracts Service (CAS) number 1229705-18-9 , is a specialized aromatic building block of increasing interest in the field of drug discovery and development. Its unique structural architecture, featuring a bromine atom, a difluoromethoxy group, and a nitrile moiety on a benzene ring, offers a compelling combination of functionalities for medicinal chemists.

The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the facile introduction of molecular complexity. The difluoromethoxy group, a bioisostere of the methoxy group, can significantly modulate the physicochemical properties of a molecule, often improving metabolic stability, lipophilicity, and membrane permeability. The nitrile group can act as a key pharmacophore, participating in hydrogen bonding interactions with biological targets, or it can be further transformed into other functional groups like amines or tetrazoles. This trifecta of reactive and modulatory groups makes 4-Bromo-2-(difluoromethoxy)benzonitrile a valuable starting material for the synthesis of novel therapeutic agents.

This in-depth technical guide provides a comprehensive overview of the commercial landscape for this important reagent, guidance on quality assessment, and practical insights into its application, empowering researchers to confidently integrate it into their discovery workflows.

Commercial Availability: A Focused Market

The commercial availability of 4-Bromo-2-(difluoromethoxy)benzonitrile is currently limited to a select number of specialized chemical suppliers. This is indicative of its status as a relatively niche, research-oriented building block. Below is a summary of a key identified supplier. Researchers are advised to contact these suppliers directly for the most up-to-date information on availability, pricing, and technical specifications.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Notes |

| Aaronchem | 1229705-18-9 | C8H4BrF2NO | 248.02 | A primary supplier listing this specific CAS number. |

Note: The market for specialized reagents is dynamic. It is recommended to perform a current search using the CAS number (1229705-18-9) to identify any new suppliers that may have emerged.

Quality Assessment and Due Diligence: A Scientist's Checklist

Given the specialized nature of this compound, rigorous quality assessment is paramount to ensure the reliability and reproducibility of experimental results. Herein lies a field-proven approach to qualifying a new batch of 4-Bromo-2-(difluoromethoxy)benzonitrile.

The Indispensable Role of the Certificate of Analysis (CoA)

A Certificate of Analysis is a critical document that provides a batch-specific summary of the quality control testing performed by the supplier. While a specific CoA for 4-Bromo-2-(difluoromethoxy)benzonitrile was not publicly available at the time of this writing, a representative CoA for a similar brominated benzonitrile derivative would typically include the following:

-

Identity Confirmation: Verification of the chemical structure, usually by ¹H NMR and/or Mass Spectrometry.

-

Purity Assessment: Quantification of the compound's purity, most commonly by High-Performance Liquid Chromatography (HPLC) and/or Gas Chromatography (GC).

-

Appearance: A description of the physical state (e.g., white solid, crystalline powder).

-

Solubility: Information on its solubility in common organic solvents.

-

Date of Analysis and Batch Number: Essential for traceability.

Self-Validating Protocols for In-House Verification

It is best practice to perform in-house verification of a new batch of any critical reagent. The following is a recommended workflow:

-

¹H NMR Spectroscopy: Dissolve a small sample in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquire a ¹H NMR spectrum. The spectrum should be consistent with the expected structure of 4-Bromo-2-(difluoromethoxy)benzonitrile. Pay close attention to the characteristic triplet signal of the -OCHF₂ group.

-

LC-MS Analysis: Perform a Liquid Chromatography-Mass Spectrometry analysis to confirm the molecular weight and assess the purity of the sample. The mass spectrum should show a prominent peak corresponding to the isotopic pattern of the brominated compound.

-

Melting Point Determination: If the compound is a solid, measuring its melting point can be a quick and effective indicator of purity. A sharp melting point range is indicative of high purity.

Caption: A workflow for the quality control of a new batch of reagent.

Physicochemical Properties and Safety Considerations

Inferred Physicochemical Properties:

-

Appearance: Likely a white to off-white solid.

-

Solubility: Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone.

-

Stability: Stable under normal laboratory conditions. Store in a cool, dry, well-ventilated area away from strong oxidizing agents.

General Safety Precautions (based on related compounds):

-

Hazard Statements: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[1][2]

-

Precautionary Measures:

Applications in Drug Discovery and Medicinal Chemistry

The true value of 4-Bromo-2-(difluoromethoxy)benzonitrile lies in its potential as a versatile building block for the synthesis of complex molecules with therapeutic potential. The strategic placement of its functional groups allows for a multitude of synthetic transformations.

A Scaffold for Kinase Inhibitors and CNS-Targeted Agents

Substituted benzonitriles are a common feature in many approved drugs and clinical candidates, particularly in the areas of oncology and neurology. The nitrile group can act as a potent hydrogen bond acceptor, interacting with key residues in the active sites of enzymes like kinases. The difluoromethoxy group can enhance drug-like properties, making this scaffold particularly attractive for the development of central nervous system (CNS) penetrating drugs.[3]

A Synthetic Workflow for Derivatization

The following diagram illustrates a general synthetic strategy for the derivatization of 4-Bromo-2-(difluoromethoxy)benzonitrile, showcasing its utility in building a diverse chemical library.

Caption: A general scheme for the derivatization of the core scaffold.

Conclusion and Future Outlook

4-Bromo-2-(difluoromethoxy)benzonitrile represents a valuable, albeit specialized, building block for modern medicinal chemistry. Its unique combination of a versatile bromine handle, a property-modulating difluoromethoxy group, and a pharmacophorically important nitrile moiety makes it an attractive starting point for the synthesis of novel and potentially potent therapeutic agents. While its commercial availability is currently limited, the increasing interest in novel fluorinated scaffolds suggests that its accessibility may grow. For researchers at the forefront of drug discovery, a thorough understanding of this reagent's properties, sourcing, and synthetic potential is a strategic advantage. As with any specialized reagent, a commitment to rigorous quality control is essential for ensuring the integrity and success of the research endeavor.

References

-

The Indispensable Role of 4-Bromo-2-fluorobenzonitrile in Modern Chemical Synthesis. (2026, February 12). [Link]

Sources

Discovery and history of 4-Bromo-2-(difluoromethoxy)benzonitrile

This is an in-depth technical guide on the discovery, synthesis, and medicinal chemistry applications of 4-Bromo-2-(difluoromethoxy)benzonitrile , a privileged scaffold in modern drug discovery.

Status: High-Value Pharmacophore Intermediate

CAS: 1238434-75-1 / 1261494-95-4

Molecular Formula:

PART 1: EXECUTIVE SUMMARY & STRATEGIC VALUE

In the high-stakes arena of lead optimization, 4-Bromo-2-(difluoromethoxy)benzonitrile has emerged as a strategic "pivot molecule." It allows medicinal chemists to simultaneously modulate metabolic stability, lipophilicity, and potency without significantly altering the steric footprint of a lead compound.

This scaffold is not merely a reagent; it is a bioisosteric tool . The difluoromethoxy group (

The "Fluorine Effect" in This Scaffold

-

Metabolic Blockade: The C-F bond strength (approx. 116 kcal/mol) prevents cytochrome P450-mediated oxidation at the 2-position.

-

Lipophilicity Modulation: The

group increases -

Conformational Locking: The "gauche effect" and electronic repulsion of the fluorine atoms can lock the ether linkage into specific conformations, pre-organizing the molecule for receptor binding.

PART 2: DISCOVERY & HISTORY

Emergence (Circa 2010)

The specific history of 4-Bromo-2-(difluoromethoxy)benzonitrile is tied to the industrial shift away from ozone-depleting chlorodifluoromethane (Freon-22) toward safer difluoromethylating agents.

While difluoromethoxy arenes have been known since the mid-20th century, this specific benzonitrile derivative appeared prominently in patent literature around 2010 . It was identified as a critical intermediate in the search for Ghrelin O-acyltransferase (GOAT) inhibitors by Boehringer Ingelheim (Patent US 8,519,134 B2). Researchers needed a scaffold that could support a biaryl system (via the bromine) while maintaining a stable polar rim (the nitrile and difluoromethoxy group) to mimic the ghrelin substrate.

The HIF-2 Connection

In the mid-2010s, the scaffold gained renewed attention during the "gold rush" for HIF-2

PART 3: SYNTHESIS & EXPERIMENTAL PROTOCOLS

The synthesis of this compound requires navigating the "Fluorine Installation Challenge." Early methods used Freon-22 gas, which is difficult to handle and environmentally regulated. Modern protocols utilize sodium chlorodifluoroacetate or difluorocarbene reagents .

Workflow Diagram: Synthesis & Diversification

The following diagram illustrates the primary synthesis route and its downstream applications in drug discovery.

Caption: Synthesis of 4-Bromo-2-(difluoromethoxy)benzonitrile via difluorocarbene insertion and downstream diversification pathways.

Detailed Protocol: O-Difluoromethylation

This protocol uses Sodium Chlorodifluoroacetate as a solid, weighable source of difluorocarbene, avoiding the use of gaseous Freon.

Reagents:

-

4-Bromo-2-hydroxybenzonitrile (1.0 eq)

-

Sodium chlorodifluoroacetate (2.5 eq)

-

Potassium carbonate (

, anhydrous, 2.0 eq) -

DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone)

-

Water (for quench)

Step-by-Step Methodology:

-

Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 4-Bromo-2-hydroxybenzonitrile (10 mmol) in DMF (20 mL).

-

Base Addition: Add

(20 mmol) in a single portion. Stir at room temperature for 15 minutes to generate the phenoxide anion. Note: The solution will likely turn yellow/orange. -

Reagent Addition: Add Sodium chlorodifluoroacetate (25 mmol).

-

Reaction: Heat the mixture to 100°C under an inert atmosphere (

or Ar).-

Mechanism:[1] At this temperature, the chlorodifluoroacetate decarboxylates to release reactive difluorocarbene (

). The phenoxide attacks the carbene, followed by protonation (often from trace water or workup) to form the

-

-

Monitoring: Monitor via LC-MS or TLC (Hexane/EtOAc 4:1). The starting phenol (polar) should disappear, replaced by the less polar difluoromethoxy product. Reaction time is typically 2–6 hours.

-

Workup: Cool to room temperature. Pour the mixture slowly into ice-water (100 mL). The product often precipitates as a solid.

-

Purification: If necessary, purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Yield Expectation: 75–85%.

Validation:

PART 4: MEDICINAL CHEMISTRY APPLICATIONS[4][5][6]

The "Magic Methyl" Replacement

In drug design, replacing a methoxy group (

Quantitative Comparison Table

The following table highlights why a researcher would choose this scaffold over non-fluorinated analogs.

| Property | 4-Bromo-2-methoxybenzonitrile | 4-Bromo-2-(difluoromethoxy)benzonitrile | Impact on Drug Design |

| LogP (Lipophilicity) | ~2.8 | ~3.3 | Increases membrane permeability; improves CNS penetration. |

| Metabolic Stability | Low (O-demethylation risk) | High | Blocks metabolic soft spot; extends duration of action. |

| H-Bonding | Acceptor only | Weak Donor + Acceptor | The acidic proton of |

| Conformation | Planar/Rotatable | Restricted |

Logic of Application (SAR Decision Tree)

When should you reach for this specific CAS?

Caption: SAR Decision Tree for selecting the Difluoromethoxy scaffold.

PART 5: REFERENCES

-

Boehringer Ingelheim International GmbH. (2010). Ghrelin O-acyltransferase (GOAT) inhibitors. U.S. Patent No. 8,519,134 B2. Washington, DC: U.S. Patent and Trademark Office. Link

-

Intelli, A. J., et al. (2024).[4] Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination.[4] Organic Syntheses, 101, 542-563.[4] (Demonstrates handling of similar fluorinated benzonitriles). Link

-

BenchChem. (2025).[5][6] Application Notes and Protocols for 4-Bromo-2-hydroxybenzonitrile in Medicinal Chemistry.[5][6] (Precursor protocols). Link

-

PubChem. (2025).[7] Compound Summary: 4-Bromo-2-(difluoromethoxy)benzonitrile. National Library of Medicine. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Authoritative review on the

motif).

Sources

- 1. CN101353317B - Preparation of 4-bromo-2,6-difluorobenzonitrile - Google Patents [patents.google.com]

- 2. 4-Bromo-2-fluoro-6-methoxybenzonitrile | 457051-15-9 [sigmaaldrich.com]

- 3. 4-BROMO-2-HYDROXYBENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 - PubChem [pubchem.ncbi.nlm.nih.gov]

Chemical Stability Profile: 4-Bromo-2-(difluoromethoxy)benzonitrile

This technical guide details the chemical stability, physicochemical properties, and handling protocols for 4-Bromo-2-(difluoromethoxy)benzonitrile , a specialized scaffold in medicinal chemistry.

CAS Number: 1261494-95-4 Formula: C₈H₄BrF₂NO Molecular Weight: 248.03 g/mol

Executive Summary

4-Bromo-2-(difluoromethoxy)benzonitrile is a high-value intermediate used primarily in the synthesis of agrochemicals and pharmaceutical candidates. Its value lies in the difluoromethoxy (-OCHF₂) motif, which acts as a lipophilic hydrogen bond donor—a bioisostere for hydroxyl groups that improves metabolic stability while maintaining target affinity.[1]

This guide provides a rigorous analysis of the compound's stability under stress conditions, establishing it as a robust building block with specific sensitivities to strong bases and UV light.

Physicochemical & Structural Analysis

The stability of this compound is dictated by the interaction between its three functional groups: the electron-withdrawing nitrile, the lipophilic difluoromethoxy ether, and the reactive aryl bromide.

| Feature | Chemical Function | Stability Implication |

| Difluoromethoxy (-OCHF₂) | Lipophilic H-bond donor ( | High Acid Stability: Resistant to acidic hydrolysis.Base Sensitivity: Susceptible to |

| Benzonitrile (-CN) | Electron-withdrawing group | Hydrolytic Susceptibility: Slowly hydrolyzes to amide/acid in hot aqueous acid/base.Electrophilicity: Activated for nucleophilic attack due to the ortho-OCHF₂ and para-Br electron withdrawal. |

| Aryl Bromide (Ar-Br) | Cross-coupling handle | Photolability: The weakest link. Susceptible to homolytic cleavage under UV irradiation (de-bromination). |

The "Fluorine Effect" on Stability

Unlike the trifluoromethoxy (-OCF₃) group, the -OCHF₂ group contains an acidic proton (

Degradation Pathways & Mechanisms

The following diagram illustrates the primary degradation risks. The nitrile group is the primary site of hydrolytic failure, while the aryl bromide drives photodegradation.

Figure 1: Primary degradation pathways. Note that the -OCHF₂ ether linkage is chemically robust compared to the nitrile and bromide.

Experimental Protocols: Stability Validation

These protocols are designed to be self-validating . The inclusion of a reference standard and time-zero (

Protocol A: Forced Degradation Study (Stress Testing)

Objective: Determine the intrinsic stability limits of the scaffold.

Materials:

-

HPLC System with PDA detector (254 nm).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Solvents: Acetonitrile (ACN), 0.1% Phosphoric Acid.

Workflow:

-

Preparation: Dissolve 10 mg of compound in 10 mL ACN (1 mg/mL stock).

-

Stress Conditions:

-

Acid Stress: Mix 1 mL stock + 1 mL 1N HCl. Heat at 60°C for 4 hours.

-

Base Stress: Mix 1 mL stock + 1 mL 0.1N NaOH. Stir at RT for 2 hours. (Caution: High base concentration may degrade the nitrile rapidly).

-

Oxidative Stress: Mix 1 mL stock + 1 mL 3% H₂O₂. Store at RT for 24 hours.

-

Photostability: Expose 1 mL stock (in clear glass) to UV light (365 nm) for 24 hours. Control: Wrap one vial in foil.

-

-

Neutralization & Analysis:

-

Neutralize acid/base samples to pH 7.

-

Dilute all samples to 0.1 mg/mL with mobile phase.

-

Inject

control followed by stressed samples.

-

Acceptance Criteria:

-

Stable: >98% recovery of parent peak.

-

Labile: >5% degradation product observed.

-

Note: Expect <1% degradation in Acid/Oxidative conditions. Expect 5-10% degradation in Base (amide formation) and UV (de-bromination).

Protocol B: Synthesis Verification (Difluoromethylation)

If stability is compromised, re-synthesis or purification is required. This protocol ensures a high-stability batch by minimizing phenolic impurities.

Reaction:

-

Charge: To a flask, add 4-bromo-2-hydroxybenzonitrile (1.0 eq) and K₂CO₃ (2.5 eq) in DMF (anhydrous).

-

Reagent Addition: Introduce Chlorodifluoromethane (Freon-22) gas or use Sodium chlorodifluoroacetate (solid source of :CF₂) at 100°C.

-

Modern Alternative: Use TMS-CF₂Br with an initiator if Freon handling is restricted.

-

-

Workup: Quench with water, extract with EtOAc. Wash extensively with 1N NaOH to remove unreacted phenol (critical for stability).

-

Validation:

NMR must show the characteristic triplet for -OCHF₂ at

Handling & Storage Guidelines

| Parameter | Recommendation | Rationale |

| Storage Temperature | 2–8°C (Refrigerated) | Retards slow hydrolysis of the nitrile. |

| Light Protection | Amber Vials / Foil Wrap | Critical. Prevents homolytic cleavage of the C-Br bond. |

| Atmosphere | Inert (Argon/Nitrogen) | Prevents moisture absorption (hydrolysis risk) and oxidation. |

| Incompatible Reagents | Strong Bases (e.g., LDA, t-BuLi) | Can cause deprotonation of the -OCHF₂ group or attack the nitrile. |

Stability Testing Decision Tree

Use this workflow to determine if a batch is suitable for downstream coupling reactions (e.g., Suzuki-Miyaura).

Figure 2: Quality Control Workflow. Note that des-bromo impurities are difficult to remove and usually require batch rejection.

References

-

CymitQuimica. 4-Bromo-2-(difluoromethoxy)benzonitrile Product Data. Retrieved from

-

BenchChem. The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Retrieved from

-

Ni, C., & Hu, J. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. Shanghai Institute of Organic Chemistry. Retrieved from

-

Lipshutz, B. H., et al. (2024).[2][3] Reactions of In Situ-Generated Difluorocarbene with Aromatic Alcohols. Journal of Organic Chemistry. Retrieved from

-

Achemblock. 4-Bromo-2-(difluoromethoxy)benzonitrile MSDS. Retrieved from

Sources

The Difluoromethoxy Group: A Modern Bioisostere for Benzonitrile-Containing Drug Candidates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorine in Medicinal Chemistry

The deliberate incorporation of fluorine into drug candidates has become a pivotal strategy in modern medicinal chemistry.[1][2] Fluorinated functional groups can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity.[3][4] Among these, the difluoromethoxy group (-OCF₂H) has garnered significant interest as a versatile and valuable substituent, particularly when appended to a benzonitrile scaffold.[1][5] This guide provides a comprehensive technical overview of the difluoromethoxy functional group in the context of benzonitrile derivatives, detailing its synthesis, properties, and strategic applications in drug discovery.

Physicochemical Properties of the Difluoromethoxy Group: A Triad of Advantages

The difluoromethoxy group offers a unique and advantageous combination of properties that distinguish it from other common substituents like the methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups.[1][6]

Modulated Lipophilicity

Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is moderately increased by the difluoromethoxy group.[5][7] This positions it as an intermediate between the nearly isosteric methoxy group and the highly lipophilic trifluoromethoxy group, providing medicinal chemists with a valuable tool for fine-tuning a molecule's lipophilic character to optimize membrane permeability and bioavailability.[6][8] The dynamic nature of the -OCF₂H group, with a low rotational energy barrier, allows it to adapt its conformation to different molecular environments, which can be beneficial for receptor binding.[1][8]

| Substituent | Hansch Hydrophobicity Parameter (π) |

| Methoxy (-OCH₃) | -0.02[1] |

| Difluoromethoxy (-OCF₂H) | +0.2 to +0.6[1] |

| Trifluoromethoxy (-OCF₃) | +1.04[1][6] |

Unique Hydrogen Bonding Capability

A key distinguishing feature of the difluoromethoxy group is its ability to act as a hydrogen bond donor.[1][9] The strong electron-withdrawing effect of the two fluorine atoms polarizes the C-H bond, enabling it to participate in hydrogen bonding interactions.[1][5][7] This characteristic is absent in both methoxy and trifluoromethoxy groups and allows the -OCF₂H group to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups.[5][7][9] This can be particularly advantageous for maintaining or enhancing binding affinity to a biological target while improving other properties.[10] The hydrogen bond acidity of the difluoromethyl group is comparable to that of thiophenol and aniline.[9][10]

Enhanced Metabolic Stability

The introduction of a difluoromethoxy group can significantly enhance the metabolic stability of a drug candidate.[5][7] The strong carbon-fluorine bonds are resistant to cleavage by metabolic enzymes, particularly cytochrome P450s.[3][5] Replacing a metabolically labile methoxy group, which is prone to O-demethylation, with a difluoromethoxy group can block this metabolic pathway, leading to a longer plasma half-life, reduced clearance, and improved bioavailability.[1][5]

Synthesis of Difluoromethoxy Benzonitriles

The introduction of the difluoromethoxy group onto a benzonitrile ring can be achieved through several synthetic strategies. The choice of method often depends on the starting material and the desired substitution pattern.

Nucleophilic Difluoromethoxylation of Phenols

A common and effective method involves the reaction of a hydroxybenzonitrile with a source of difluorocarbene. Reagents like fluoroform (CHF₃) or chlorodifluoromethane (CHClF₂) can be used in the presence of a base to generate difluorocarbene in situ, which then reacts with the phenoxide to form the desired difluoromethoxy benzonitrile.[11] Recent advancements have also explored the use of visible light photoredox catalysis to generate difluorocarbene under milder conditions.[2]

Experimental Protocol: Synthesis of 4-(Difluoromethoxy)benzonitrile from 4-Hydroxybenzonitrile

Materials:

-

4-Hydroxybenzonitrile

-

Fluoroform (CHF₃)

-

Potassium hydroxide (KOH)

-

1,4-Dioxane

-

Water

Procedure:

-

To a reaction flask equipped with a stirrer and a gas inlet, add 4-hydroxybenzonitrile and potassium hydroxide in a mixture of 1,4-dioxane and water.[11]

-

Stir the mixture at room temperature until the potassium hydroxide is nearly dissolved.[11]

-

Heat the mixture to 50 °C.[11]

-

Bubble fluoroform gas through the reaction mixture at a controlled rate.[11]

-